1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and have been actively pursued in medicinal research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of 2-chloro-3-cyanopyridine with hydrazine, followed by in situ diazotization and iodination at the C3 position of the ring . The final product is obtained through a series of steps including chlorination and removal of the N-oxide product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of tumor cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine include other pyrazolo[3,4-b]pyridine derivatives, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-6-methylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-3-6-13-9-16-18(15(13)17-11)10-12-4-7-14(19-2)8-5-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAYNRMVGXXMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=NN2CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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